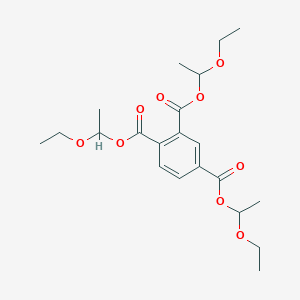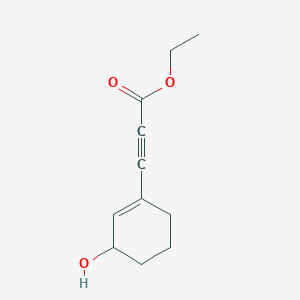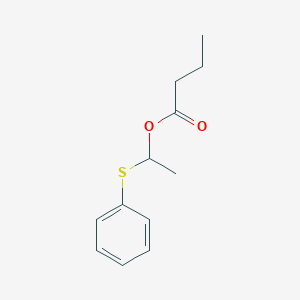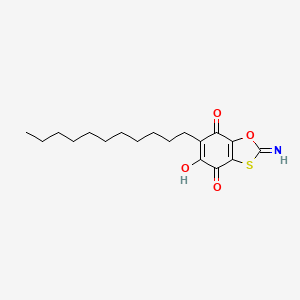
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C21H30O9 and a molecular weight of 426.458 g/mol . It is a derivative of benzene-1,2,4-tricarboxylate, where three ethoxyethyl groups are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 1-ethoxyethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the development of drug delivery systems and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions with target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate can be compared with other similar compounds, such as:
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: This compound is used as a plasticizer and has a similar structure but with different alkyl groups.
Triisodecyl benzene-1,2,4-tricarboxylate: Another plasticizer with longer alkyl chains, used in high-performance applications.
The uniqueness of this compound lies in its specific ethoxyethyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
221641-39-0 |
|---|---|
Molekularformel |
C21H30O9 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H30O9/c1-7-25-13(4)28-19(22)16-10-11-17(20(23)29-14(5)26-8-2)18(12-16)21(24)30-15(6)27-9-3/h10-15H,7-9H2,1-6H3 |
InChI-Schlüssel |
ZKNAZPPALKZSAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)OCC)C(=O)OC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)

![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)



![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
